molecular formula C12H9BrFNO B2675949 5-Bromo-2-(3-fluorobenzyloxy)pyridine CAS No. 2090855-71-1

5-Bromo-2-(3-fluorobenzyloxy)pyridine

Cat. No.: B2675949
CAS No.: 2090855-71-1
M. Wt: 282.112
InChI Key: KOFYVGUFUXCBOB-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluorobenzyloxy)pyridine is a brominated pyridine derivative featuring a 3-fluorobenzyloxy group at the 2-position and a bromine atom at the 5-position. The 3-fluorobenzyloxy substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

5-bromo-2-[(3-fluorophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFYVGUFUXCBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-fluorobenzyloxy)pyridine typically involves the reaction of 5-bromopyridine with 3-fluorobenzyl alcohol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-fluorobenzyloxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an arylboronic acid can yield biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluorobenzyloxy)pyridine in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group in substitution and coupling reactions. The presence of the fluorobenzyloxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

a. 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a)

  • Structure: Phenoxy group with a trifluoromethoxy substituent at the 4-position.
  • Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) with 91% yield .
  • Key Differences : The trifluoromethoxy group enhances electron-withdrawing effects compared to the 3-fluorobenzyloxy group. This may increase electrophilicity at the pyridine ring, impacting reactivity in cross-coupling reactions.

b. 5-Bromo-2-phenylpyridine

  • Structure : Simple phenyl group at the 2-position.
  • Synthesis : Synthesized for gold(III) catalysis, highlighting its role in forming metal complexes .
  • The phenyl group provides π-π stacking interactions, useful in catalytic applications.

c. 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

  • Structure : Piperazine substituent with a methyl group.
  • Properties : Molecular formula C10H14BrN3 (MW 256.14) introduces basicity due to the tertiary amine, contrasting with the neutral ether in the target compound .

d. 3-Bromo-5-Methoxypyridine

  • Structure : Methoxy group at the 5-position and bromine at the 3-position.
  • Applications: Used as a pharmaceutical intermediate.

Physicochemical and Structural Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~280–300 g/mol) is higher than 3-bromo-5-methoxypyridine (188.02 g/mol) due to the benzyloxy group .
  • Solubility : Bulky 3-fluorobenzyloxy substituent likely reduces water solubility compared to smaller groups (e.g., methoxy in ).
  • NMR Trends : Analogs like 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine show aromatic protons at δ 7.2–8.2 ppm (CDCl3), similar to expected shifts for the target compound .

Biological Activity

5-Bromo-2-(3-fluorobenzyloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 5-position and a 3-fluorobenzyloxy group at the 2-position of the pyridine ring. The synthesis often involves palladium-catalyzed reactions, such as Suzuki cross-coupling, which allows for the introduction of various aryl groups onto the pyridine scaffold.

Table 1: Key Synthesis Methods

MethodDescriptionYield (%)
Suzuki CouplingPalladium-catalyzed reaction with arylboronic acidsModerate to Good
Direct HalogenationElectrophilic substitution at the pyridine ringVariable

Antimicrobial Properties

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyridine derivatives demonstrated potent inhibition against Escherichia coli, with some compounds showing over 90% inhibition rates .

Case Study: Antimicrobial Efficacy

  • Compound Tested : this compound
  • Target : Escherichia coli
  • Inhibition Rate : 91.95% against control .

Anti-Thrombolytic Activity

The compound also shows promise in anti-thrombolytic applications. In a comparative study of pyridine derivatives, one variant exhibited a notable lysis percentage against clot formation in human blood, suggesting potential therapeutic applications in managing thrombotic conditions.

Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives

Compound IDLysis Percentage (%)
Compound 4b41.32
Compound 4fModerate
Compound 2i31.61

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The presence of the bromine and fluorine substituents enhances its binding affinity to specific enzymes and receptors involved in microbial resistance and clot formation.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific hydrolases, impacting metabolic pathways.
  • Biofilm Disruption : Its structural properties allow it to interfere with biofilm formation in bacterial colonies, enhancing its efficacy as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromine and alkoxy groups onto pyridine rings?

  • Bromination of pyridine derivatives often employs N-bromosuccinimide (NBS) or Br₂ under controlled conditions. For example, bromination of 2-amino-3-methylpyridine using Br₂ in acetic acid yields regioselective bromination at the 5-position .
  • Alkoxy groups (e.g., benzyloxy) can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. demonstrates that Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis efficiently functionalizes bromopyridines .
  • Key Considerations : Use anhydrous conditions for SNAr, and optimize ligand/base systems (e.g., SPhos, K₂CO₃) for coupling reactions.

Q. How can spectroscopic methods confirm the structure of 5-Bromo-2-(3-fluorobenzyloxy)pyridine?

  • ¹H NMR : Look for distinct aromatic proton splitting patterns. For example, the 3-fluorobenzyloxy group shows coupling between fluorine and adjacent protons (e.g., 8.1–7.3 ppm multiplet) .
  • ¹³C NMR : The bromine-substituted carbon typically appears downfield (δ ~140–150 ppm) .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z corresponding to C₁₂H₈BrFNO (calculated: 297.0).

Q. What safety protocols are critical when handling brominated pyridine derivatives?

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Brominated compounds may cause skin/eye irritation (Hazard Class: Eye Irrit. 2, Skin Irrit. 2) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

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